molecular formula C10H16ClNO B1408246 (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride CAS No. 1442114-65-9

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Cat. No. B1408246
CAS RN: 1442114-65-9
M. Wt: 201.69 g/mol
InChI Key: PJXQTSKZIVWJMW-PPHPATTJSA-N
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Description

Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . It’s commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride” are not available, hydrochlorides are typically produced by reacting the corresponding base (in this case, the amine “(S)-3-Amino-2-p-tolyl-propan-1-ol”) with hydrochloric acid .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is a chiral building block that can be used in the synthesis of various pharmaceutical agents. Its chirality is particularly important in the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures. The compound’s amino alcohol structure makes it a valuable precursor in the synthesis of beta-blockers, which are used to treat cardiovascular diseases .

Catalysis and Asymmetric Synthesis

The chiral nature of this compound allows it to be used as a ligand or a catalyst in asymmetric synthesis. This is crucial for producing optically active pharmaceuticals and agrochemicals. It can be employed in catalytic reactions such as asymmetric hydrogenation or epoxidation to produce other chiral intermediates .

Material Science

In material science, this compound can contribute to the development of novel materials with specific optical properties. For instance, it can be used in the synthesis of polymers or co-polymers that exhibit chirality, which is essential for certain applications in optoelectronics and photonics .

Neuroscience Research

The compound’s ability to interact with biological systems makes it a candidate for neuroscience research, where it could be used to study neurotransmitter pathways and receptors. Its structural similarity to phenethylamine neurotransmitters suggests potential applications in the study of neurological disorders and mental health conditions .

Nonlinear Optical Applications

Due to its structural properties, this compound may be used in the growth of single crystals for nonlinear optical applications. Nonlinear optical materials are key in the generation of terahertz pulses, which have applications in imaging and spectroscopy .

properties

IUPAC Name

(2S)-3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQTSKZIVWJMW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 2
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 3
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 4
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 5
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 6
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

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